6-({1-[2-(Trifluoromethyl)phenyl]ethyl}amino)pyridine-3-carbonitrile
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Overview
Description
6-({1-[2-(Trifluoromethyl)phenyl]ethyl}amino)pyridine-3-carbonitrile is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable entity in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts, such as boron reagents in Suzuki–Miyaura coupling . The reaction conditions often include mild temperatures and the use of environmentally benign solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as silica gel chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-({1-[2-(Trifluoromethyl)phenyl]ethyl}amino)pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
6-({1-[2-(Trifluoromethyl)phenyl]ethyl}amino)pyridine-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 6-({1-[2-(Trifluoromethyl)phenyl]ethyl}amino)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins, modulating their activity and leading to desired biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile .
- 3-Cyanopyridine .
- Trifluoromethyl phenyl sulfone .
Uniqueness
6-({1-[2-(Trifluoromethyl)phenyl]ethyl}amino)pyridine-3-carbonitrile stands out due to its unique combination of the trifluoromethyl group and the pyridine-3-carbonitrile moiety. This combination imparts enhanced stability, bioavailability, and reactivity, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C15H12F3N3 |
---|---|
Molecular Weight |
291.27 g/mol |
IUPAC Name |
6-[1-[2-(trifluoromethyl)phenyl]ethylamino]pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H12F3N3/c1-10(21-14-7-6-11(8-19)9-20-14)12-4-2-3-5-13(12)15(16,17)18/h2-7,9-10H,1H3,(H,20,21) |
InChI Key |
ZRBSTRQDVKYXTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1C(F)(F)F)NC2=NC=C(C=C2)C#N |
Origin of Product |
United States |
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